molecular formula C13H17N B1528465 3-ethyl-2-propyl-1H-indole CAS No. 17901-63-2

3-ethyl-2-propyl-1H-indole

Cat. No.: B1528465
CAS No.: 17901-63-2
M. Wt: 187.28 g/mol
InChI Key: ZBCKFPVSLNTUKR-UHFFFAOYSA-N
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Description

3-Ethyl-2-propyl-1H-indole is a heterocyclic aromatic organic compound belonging to the indole family. Indoles are characterized by a fused benzene and pyrrole ring, making them significant in various biological and synthetic applications. This compound, in particular, has garnered attention due to its potential biological activities and synthetic versatility.

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions. For this compound, the starting materials would be ethyl phenylhydrazine and propyl ketone.

  • Bartoli Indole Synthesis: This method uses vinyl bromides and nitroarenes to form indoles through a palladium-catalyzed reaction. The reaction conditions typically involve a palladium catalyst, base, and solvent like DMF (dimethylformamide).

  • Leimgruber-Batcho Indole Synthesis: This involves the reaction of ortho-nitrotoluenes with formamidine acetate under high temperature and pressure. The resulting nitro compound is then reduced to form the indole core.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the indole to various oxidized derivatives, such as indole-2-carboxylic acid.

  • Reduction: Reduction reactions can reduce the nitro group in the indole derivative to an amine.

  • Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce various substituents onto the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst and tin chloride (SnCl₂).

  • Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid, indole-3-carboxylic acid.

  • Reduction: this compound-2-amine.

  • Substitution: 3-ethyl-2-propyl-5-bromo-1H-indole, 3-ethyl-2-propyl-6-nitro-1H-indole.

Biochemical Analysis

Biochemical Properties

3-Ethyl-2-propyl-1H-indole, like other indole derivatives, can interact with multiple receptors, binding with high affinity This interaction with receptors is crucial in developing new useful derivatives

Cellular Effects

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .

Dosage Effects in Animal Models

The broad spectrum of biological activities exhibited by indole derivatives suggests that they may have threshold effects and could potentially exhibit toxic or adverse effects at high doses .

Metabolic Pathways

Indole is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Scientific Research Applications

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has shown that indole derivatives can interact with various biological targets, making them candidates for drug development.

  • Industry: Indole compounds are used in the production of dyes, perfumes, and pharmaceuticals.

Comparison with Similar Compounds

  • 3-ethyl-1H-indole

  • 2-propyl-1H-indole

  • 3-ethyl-2-methyl-1H-indole

  • 2-propyl-3-methyl-1H-indole

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Properties

IUPAC Name

3-ethyl-2-propyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-12-10(4-2)11-8-5-6-9-13(11)14-12/h5-6,8-9,14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCKFPVSLNTUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=CC=CC=C2N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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